N-(5-chloro-2-methylphenyl)-3-methylbutanamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-methylbutanamide is an organic compound belonging to the class of anilides It is characterized by the presence of a 5-chloro-2-methylphenyl group attached to a 3-methylbutanamide moiety
Preparation Methods
The synthesis of N-(5-chloro-2-methylphenyl)-3-methylbutanamide typically involves the reaction of 5-chloro-2-methylaniline with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(5-chloro-2-methylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-3-methylbutanamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)-3-iodobenzamide: This compound has an iodine atom instead of the butanamide moiety, which may result in different reactivity and applications.
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound has a more complex structure with a pyrrolidine ring, which may affect its biological activity and mechanism of action.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)6-12(15)14-11-7-10(13)5-4-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
InChI Key |
OZNAJTQSDYUQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
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